molecular formula C14H17N3O B6583263 N-[(oxan-3-yl)methyl]quinoxalin-2-amine CAS No. 1355836-86-0

N-[(oxan-3-yl)methyl]quinoxalin-2-amine

Cat. No.: B6583263
CAS No.: 1355836-86-0
M. Wt: 243.30 g/mol
InChI Key: IQCLPNYZNTUKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxan-3-yl)methyl]quinoxalin-2-amine is a quinoxaline derivative featuring a tetrahydropyran-3-ylmethyl (oxan-3-ylmethyl) substituent at the N2 position of the quinoxaline core. Quinoxalines are heterocyclic compounds with a broad spectrum of biological activities, including enzyme inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-(oxan-3-ylmethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-6-13-12(5-1)15-9-14(17-13)16-8-11-4-3-7-18-10-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLPNYZNTUKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(oxan-3-yl)methyl]quinoxalin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Mechanism of Action

The mechanism of action of N-[(oxan-3-yl)methyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Crystal structures (e.g., ) reveal planar quinoxaline cores stabilized by intramolecular H-bonding and π-π interactions.

Compound Name Planarity (RMS Deviation) Stabilizing Interactions Solubility Predictions
N-[(oxan-3-yl)methyl]quinoxalin-2-amine Likely planar* Intramolecular H-bonding (oxan O) Moderate (polar group)
N-(3-Methylphenyl)quinoxalin-2-amine 0.188 Å N–H···O, π-π stacking Low (hydrophobic aryl)
N,N-Dimethyl-3-phenoxyquinoxalin-2-amine Not reported Phenoxy O interactions Low-moderate

*Inferred from structural analogs in .

Key Observations:

  • Planarity: Most quinoxalin-2-amine derivatives exhibit near-planar structures, critical for π-π interactions in enzyme binding .
  • Solubility : The oxan group’s polarity may enhance aqueous solubility compared to aryl-substituted analogs, improving bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.